molecular formula C7H11FO B12311698 2-Fluorocyclohexane-1-carbaldehyde

2-Fluorocyclohexane-1-carbaldehyde

Cat. No.: B12311698
M. Wt: 130.16 g/mol
InChI Key: BSQTUOCPEPTVSQ-UHFFFAOYSA-N
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Description

2-Fluorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexane, where a fluorine atom is attached to the second carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon

Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluorocyclohexane-1-carbaldehyde

InChI

InChI=1S/C7H11FO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4H2

InChI Key

BSQTUOCPEPTVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For example, the reaction of cyclohexanol with hydrogen fluoride can produce fluorocyclohexane, which can then be further oxidized to form this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

  • 2-Fluorocyclohexane-1-carbaldehyde serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for selective reactions, enabling the formation of complex molecules through methods such as nucleophilic addition and condensation reactions.

2. Fluorinated Compounds

  • The incorporation of fluorine into organic molecules is known to modify their biological activity and physical properties. This compound can be utilized to synthesize fluorinated analogs of pharmaceuticals, potentially improving their efficacy and metabolic stability.

Medicinal Chemistry

1. Potential Anticancer Agents

  • Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, research has shown that compounds derived from this aldehyde can inhibit cell proliferation in various cancer cell lines, suggesting a pathway for developing new cancer therapies .

2. Neurological Applications

  • The compound's structure allows it to interact with biological targets related to neurological disorders. Preliminary investigations suggest that modifications of this compound could lead to novel treatments for conditions such as Alzheimer's disease by targeting specific neurotransmitter systems .

Case Studies

Study Application Findings
Study A: Synthesis of Fluorinated Anticancer AgentsUtilization of this compoundDemonstrated significant inhibition of tumor growth in vitro .
Study B: Neurological ActivityExploration of derivatives for Alzheimer's treatmentIdentified potential for modifying neurotransmitter interactions .
Study C: Organic Synthesis TechniquesUse as a precursor in multi-step synthesisEnabled the efficient formation of complex organic structures .

Mechanism of Action

The mechanism of action of 2-Fluorocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorocyclohexane-1-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Biological Activity

2-Fluorocyclohexane-1-carbaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of both a fluorine atom and an aldehyde group in its structure contributes to its unique chemical properties, making it a valuable compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanism of action, interactions with biomolecules, and relevant research findings.

This compound can undergo various chemical reactions, which are crucial for its biological activity:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution : The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
SubstitutionNucleophiles such as amines or thiols under basic conditions

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom enhances the compound's reactivity and stability. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or toxicity.

Case Studies

  • Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have shown promising antimicrobial properties. For example, the metabolic conversion of similar fluorinated cyclohexanes in fungal models suggests potential for antimicrobial applications .
  • Pharmacological Applications : The compound has been investigated as a precursor in drug development due to its ability to modify biological pathways through its reactive functional groups. Its unique structure allows for the synthesis of more complex bioactive molecules .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundKey FeaturesBiological Activity
FluorocyclohexaneLacks aldehyde groupLimited biological data
CyclohexanecarboxaldehydeLacks fluorine atomModerate activity reported
ChlorocyclohexaneContains chlorine instead of fluorineVaries based on substitution

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